![molecular formula C17H16ClNO B5302788 3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one, commonly known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Clomiphene is a nonsteroidal compound that was first synthesized in the 1960s and has since become a popular research tool due to its ability to selectively modulate estrogen receptors.
Wirkmechanismus
Clomiphene works by binding to estrogen receptors in the body, thereby preventing the binding of endogenous estrogen. This results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) production, which in turn stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
Clomiphene has a number of biochemical and physiological effects on the body. In women, it stimulates the production of FSH and LH, which in turn stimulate the ovaries to produce and release eggs. In men, it stimulates the production of testosterone, which can improve fertility and sexual function. Clomiphene has also been shown to have anti-tumor effects in certain types of breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Clomiphene is a useful research tool due to its ability to selectively modulate estrogen receptors. It is also relatively easy to synthesize and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it may not be effective in all types of breast cancer cells, and its effects on fertility may vary depending on the individual.
Zukünftige Richtungen
There are many potential future directions for research related to Clomiphene. For example, researchers could investigate its effects on other types of cancer cells or explore its potential as a treatment for other reproductive disorders. Additionally, new synthesis methods could be developed to improve the efficiency and yield of Clomiphene production. Overall, Clomiphene is a valuable research tool with many potential applications in the field of reproductive endocrinology and beyond.
Synthesemethoden
Clomiphene can be synthesized through a multi-step process that involves the reaction of 2,2,2-trichloroethyl chloroformate with 3-chloroaniline to form an intermediate. This intermediate is then reacted with 1-phenyl-2-buten-1-one to form Clomiphene.
Wissenschaftliche Forschungsanwendungen
Clomiphene is widely used in scientific research, particularly in the field of reproductive endocrinology. It is commonly used to induce ovulation in women with infertility issues and to stimulate testosterone production in men with hypogonadism. Clomiphene is also used in research related to breast cancer, as it has been shown to have anti-tumor effects in certain types of breast cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-2-methylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12(11-17(20)14-7-4-3-5-8-14)19-16-10-6-9-15(18)13(16)2/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZIVSGHCRSEL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

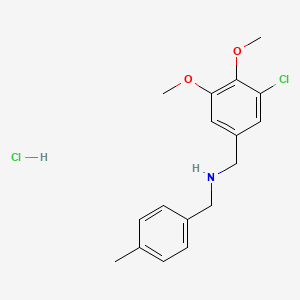
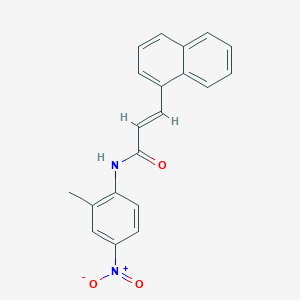
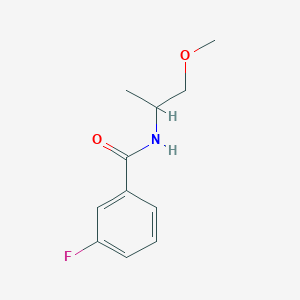
![N-{[(4-bromophenyl)amino]carbonothioyl}-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5302719.png)
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
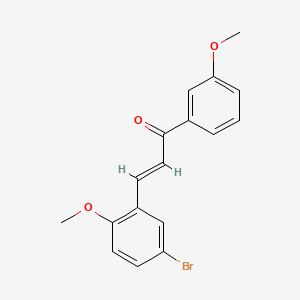
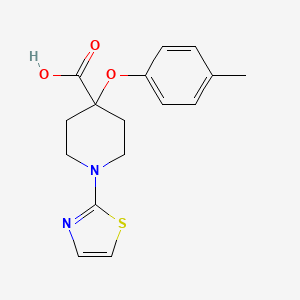
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
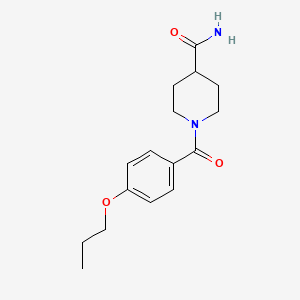
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)

![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)